

Tcs 1102: A Comparative Analysis of its GPCR Cross-Reactivity Profile

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Compound of Interest

Compound Name: Tcs 1102
Cat. No.: B15618917

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This guide provides a comparative overview of the G-protein coupled receptor (GPCR) cross-reactivity profile of **Tcs 1102**, a potent dual orexin receptor antagonist. While comprehensive public data on its broad GPCR selectivity is limited, this document outlines its known high-affinity interactions and provides the standard experimental methodologies used to determine such profiles.

Tcs 1102 is a well-characterized antagonist of both orexin 1 (OX1) and orexin 2 (OX2) receptors, with high potency for both subtypes.[1][2] It is a valuable tool for studying the orexin system, which is involved in regulating sleep-wake cycles, appetite, and other physiological processes.[2] Understanding the selectivity of a compound like **Tcs 1102** is crucial for interpreting experimental results and predicting potential off-target effects in drug development.

On-Target Activity of Tcs 1102

Tcs 1102 exhibits high affinity for both human orexin receptors, with a notable preference for the OX2 receptor. The inhibitory constant (K_i) values are consistently reported to be in the low nanomolar range, indicating potent antagonism.

Receptor	Ki (nM)
Orexin 1 (OX1)	3
Orexin 2 (OX2)	0.2

Data sourced from multiple suppliers and publications.[\[1\]](#)[\[2\]](#)

Cross-Reactivity Profile with Other GPCRs

A comprehensive screening of **Tcs 1102** against a broad panel of other GPCRs is not publicly available at this time. Such selectivity profiling is a standard part of the drug discovery process but is often proprietary. The table below serves as a template to be populated as data becomes available. It includes major GPCR families that are typically assessed for off-target binding.

Receptor Family	Representative Receptors	Tcs 1102 Binding Affinity (Ki, nM or % inhibition @ concentration)
Adrenergic	α 1A, α 2A, β 1, β 2	Data not publicly available
Dopaminergic	D1, D2, D3, D4, D5	Data not publicly available
Serotonergic	5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, etc.	Data not publicly available
Muscarinic	M1, M2, M3, M4, M5	Data not publicly available
Histaminergic	H1, H2, H3, H4	Data not publicly available
Opioid	μ , δ , κ	Data not publicly available
Cannabinoid	CB1, CB2	Data not publicly available
Angiotensin	AT1, AT2	Data not publicly available
Endothelin	ETA, ETB	Data not publicly available

Experimental Protocols

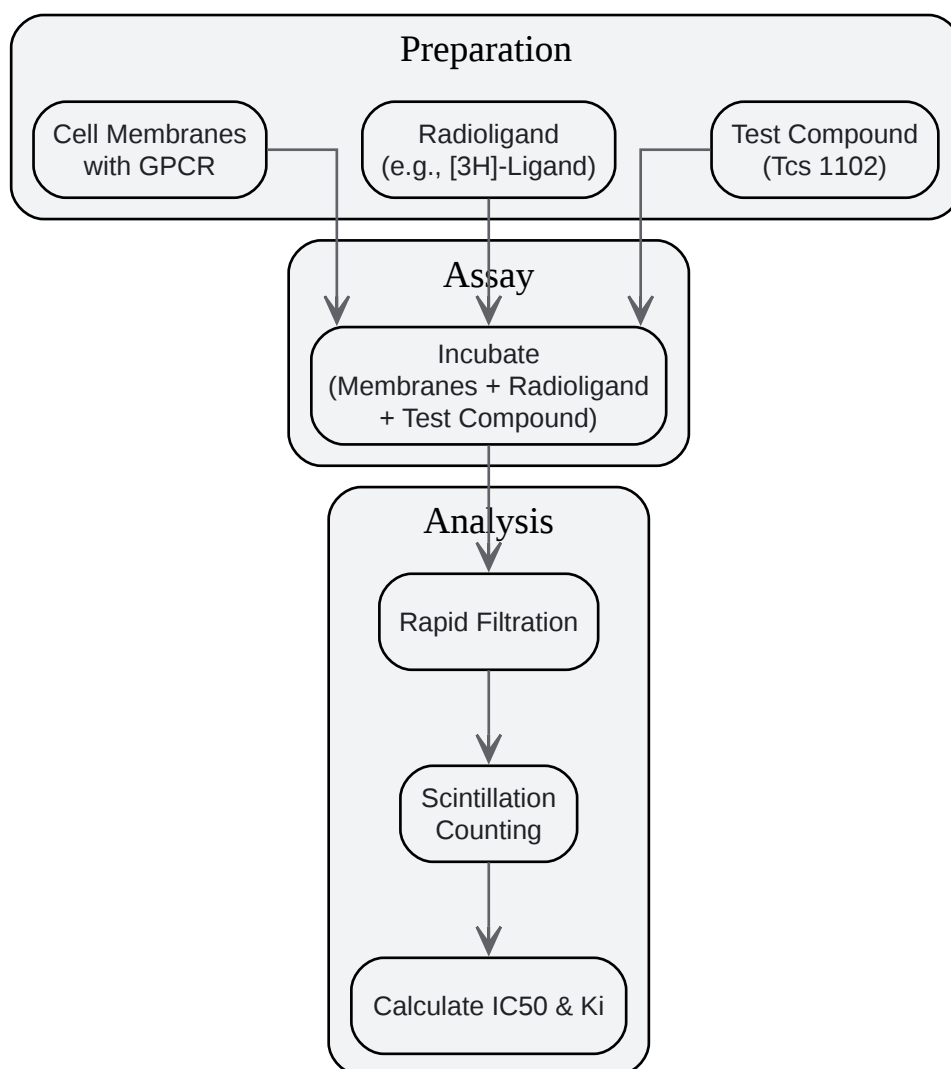
The cross-reactivity of a compound like **Tcs 1102** is typically evaluated using in vitro binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

Protocol Outline:

- **Membrane Preparation:** Cell membranes expressing the GPCR of interest are prepared from cultured cells or tissue homogenates.
- **Assay Setup:** The membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound (e.g., **Tcs 1102**).
- **Incubation:** The reaction is allowed to reach equilibrium.
- **Separation:** Bound and free radioligand are separated by rapid filtration through a filter plate.
- **Detection:** The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
- **Data Analysis:** The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to an inhibitory constant (K_i) using the Cheng-Prusoff equation.



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Caption: Workflow of a competitive radioligand binding assay.

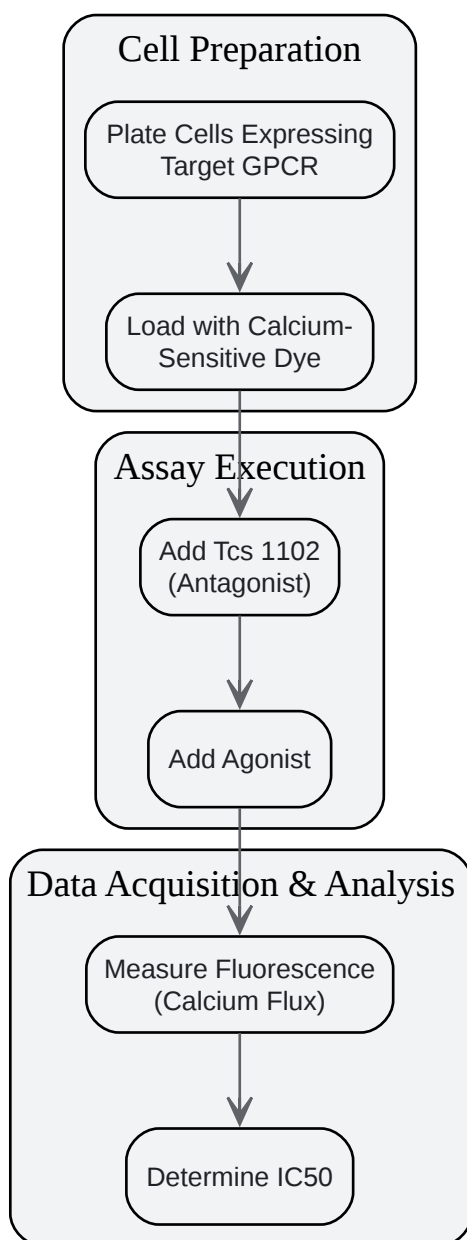
Functional Assays (e.g., Calcium Flux Assay)

Functional assays measure the biological response of a cell upon receptor activation or inhibition. For many GPCRs, particularly those that couple to Gq proteins, receptor activation leads to an increase in intracellular calcium levels.

Protocol Outline:

- Cell Culture: Cells stably expressing the GPCR of interest are plated in a multi-well plate.

- **Dye Loading:** The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **Compound Addition:** The test compound (**Tcs 1102**) is added to the wells at various concentrations.
- **Agonist Stimulation:** After a pre-incubation period with the antagonist, a known agonist for the receptor is added to stimulate a cellular response.
- **Signal Detection:** Changes in intracellular calcium are measured in real-time as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
- **Data Analysis:** The ability of the test compound to inhibit the agonist-induced calcium flux is quantified to determine its potency (IC₅₀).

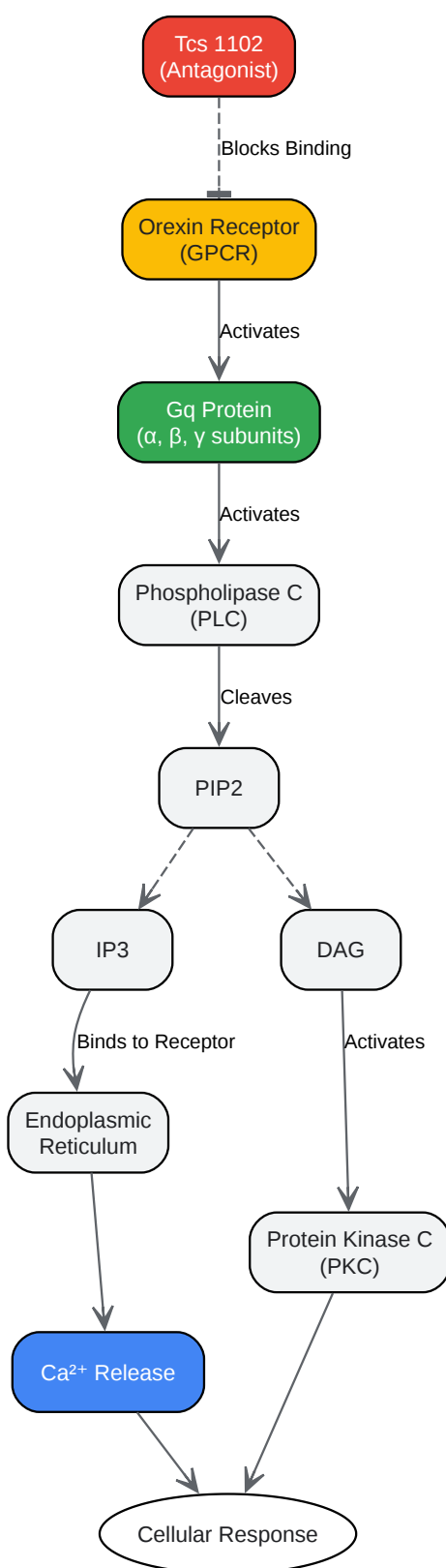


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Caption: Workflow for a calcium flux functional assay.

Signaling Pathway Context: Gq-Coupled GPCRs

Orexin receptors are known to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. Understanding this pathway is essential for interpreting functional assay data.



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Caption: Simplified Gq signaling pathway for orexin receptors.

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References

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- [2. TCS 1102 | Orexin Receptor Antagonists: R&D Systems \[rndsystems.com\]](https://www.rndsystems.com)
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